molecular formula C5H10O5 B15142031 L-xylose-5-13C

L-xylose-5-13C

Cat. No.: B15142031
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-SJPYKUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-xylose-5-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the fifth carbon position of L-xylose. L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and an aldehyde functional group. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-xylose-5-13C typically involves the incorporation of carbon-13 into the xylose molecule. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-xylose-5-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Xylonic acid

    Reduction: Xylitol

    Isomerization: Xylulose

Scientific Research Applications

L-xylose-5-13C is widely used in various fields of scientific research:

Mechanism of Action

L-xylose-5-13C exerts its effects by participating in metabolic pathways where xylose is a substrate. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-xylose-5-13C is unique due to the incorporation of the carbon-13 isotope, making it particularly valuable for tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i2+1

InChI Key

PYMYPHUHKUWMLA-SJPYKUFFSA-N

Isomeric SMILES

[13CH2]([C@@H]([C@H]([C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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